molecular formula C21H15ClN2OS B2770794 2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole CAS No. 339103-97-8

2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole

Cat. No.: B2770794
CAS No.: 339103-97-8
M. Wt: 378.87
InChI Key: BZSRIFPGFYZNCV-UHFFFAOYSA-N
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Description

Structure and Properties
The compound 2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole (CAS: 339103-97-8) features a 1,3,4-oxadiazole core substituted at position 2 with a phenyl group bearing a 4-chlorobenzylsulfanyl moiety and at position 5 with a phenyl group . Its molecular formula is C₂₁H₁₅ClN₂OS, with a molar mass of 378.87 g/mol. Key physicochemical properties include a hydrophobic parameter (XlogP) of 4.4, indicating high lipophilicity, and a topological polar surface area of 81.4 Ų, suggesting moderate solubility in polar solvents .

For example, fluorinated oxadiazoles (e.g., DMAC-DPO) are prepared by reacting acridine derivatives with fluoroaryl oxadiazoles . The sulfanyl group in the target compound likely originates from a thiol nucleophile, such as 4-chlorobenzyl thiol, reacting with a halogenated precursor.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)methylsulfanyl]phenyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2OS/c22-17-12-10-15(11-13-17)14-26-19-9-5-4-8-18(19)21-24-23-20(25-21)16-6-2-1-3-7-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSRIFPGFYZNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reactions with substituted benzyl halides. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate to facilitate the cyclization and substitution reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Nitration typically uses a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity
    • Oxadiazole derivatives exhibit significant antimicrobial properties. Research shows that compounds with the oxadiazole nucleus can effectively combat various bacterial and fungal infections. For instance, a study highlighted the synthesis of several 1,3,4-oxadiazole derivatives that demonstrated broad-spectrum antimicrobial activity against pathogens like Escherichia coli and Candida albicans .
  • Anticonvulsant Properties
    • Some derivatives of oxadiazoles have been evaluated for their anticonvulsant effects. A study reported the synthesis of new 1,3,4-oxadiazole derivatives that acted as agonists at benzodiazepine receptors, showing promising anticonvulsant activity in animal models . The introduction of specific substituents significantly enhanced their pharmacological efficacy.
  • Anti-inflammatory Effects
    • Research has indicated that 1,3,4-oxadiazoles possess anti-inflammatory properties. A study demonstrated that certain derivatives could reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A comprehensive review analyzed various oxadiazole derivatives for their antimicrobial activities. The study synthesized multiple compounds and tested them against standard microbial strains. Results indicated that some compounds exhibited higher efficacy than traditional antibiotics, underscoring the potential of oxadiazoles in developing new antimicrobial agents .

Case Study 2: Anticonvulsant Activity

In a pharmacological evaluation of novel oxadiazole derivatives, researchers found that specific modifications led to enhanced anticonvulsant effects comparable to established medications like diazepam. The study utilized pentylenetetrazole-induced seizure models to assess efficacy . This research highlights the potential for developing new antiepileptic drugs based on oxadiazole structures.

Synthesis Techniques

The synthesis of 2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole typically involves:

  • Cyclization Reactions : Utilizing acid hydrazides and acid chlorides to form the oxadiazole ring.
  • Substitution Reactions : Modifying the phenyl groups to enhance biological activity.

Mechanism of Action

The mechanism of action of 2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the reduction of inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Selected 1,3,4-Oxadiazoles
Compound Name Substituents (Position 2) Molecular Formula Molar Mass (g/mol) Key Features Reference
Target Compound 2-[(4-Chlorobenzyl)sulfanyl]phenyl C₂₁H₁₅ClN₂OS 378.87 High lipophilicity, sulfanyl linker
2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole 4-Bromophenyl C₁₄H₁₀BrN₂O 315.15 Bromine substitution, scintillation use
PBD (2-(4-Biphenyl)-5-phenyl-1,3,4-oxadiazole) 4-Biphenyl C₂₀H₁₄N₂O 298.34 Biphenyl group, delayed fluorescence
2-(2-Methylphenyl)-5-phenyl-1,3,4-oxadiazole 2-Methylphenyl C₁₅H₁₂N₂O 236.27 Methyl group, lower lipophilicity
2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole 2,4-Dichlorobenzylsulfanyl, 4-methoxyphenyl C₁₇H₁₃Cl₂N₂O₂S 395.27 Dichloro substitution, methoxy group

Key Observations :

  • Halogen Effects : Bromine (in 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole) enhances scintillation efficiency but reduces solubility compared to the target compound’s chlorine substituent .
  • Sulfur Oxidation State : The sulfanyl (–S–) group in the target compound contrasts with sulfonyl (–SO₂–) derivatives, which exhibit higher polarity and lower logP values .
  • Biphenyl vs. Benzylsulfanyl : PBD’s biphenyl group extends conjugation, improving fluorescence quantum yield in OLEDs, whereas the target’s benzylsulfanyl group may enhance biological membrane permeability .

Physicochemical and Electronic Properties

Table 2: Physical Properties Comparison
Compound XlogP Topological PSA (Ų) Solubility Melting Point (°C) Reference
Target Compound 4.4 81.4 Moderate in organic solvents Not reported
2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole 3.1 48.6 Low in water, high in DMSO Not reported
DMAC-F2DPO (fluorinated derivative) 4.9 72.9 High in THF, chloroform Not reported
2-[3-(Substituted phenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole 3.8 85.6 Soluble in DMSO, MeOH, CHCl₃ 240.0

Key Observations :

  • The target compound’s XlogP (4.4) is higher than fluorinated derivatives (e.g., DMAC-F2DPO, XlogP 4.9), reflecting the balance between chlorine’s hydrophobicity and fluorine’s electronegativity .
  • Solubility : Compounds with methoxy or hydroxyl groups (e.g., 2-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole) show improved aqueous solubility due to increased polarity .

Key Observations :

  • Anticancer Potential: The target compound’s chlorobenzylsulfanyl group resembles derivatives like 3c (2-[2-[(4-chlorophenyl)sulfanylmethyl]phenyl]-5-phenyl-1,3,4-oxadiazole), which show cytotoxic effects in cancer cell lines .
  • Toxicity : Unlike PBD, which is toxic, the sulfanyl-linked target compound may offer safer pharmacokinetics .

Biological Activity

2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis, and various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H15ClN2OS. The compound contains a chlorobenzyl sulfanyl group and a phenyl substituent at the 5-position of the oxadiazole ring. The structural formula can be represented as follows:

C21H15ClN2OS\text{C}_{21}\text{H}_{15}\text{ClN}_{2}\text{OS}

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that this compound may inhibit specific enzymes or receptors involved in disease pathways, contributing to its antiviral and anticancer properties. The exact molecular targets are yet to be fully elucidated but are believed to involve pathways related to cell proliferation and apoptosis.

Anticancer Activity

Numerous studies have reported the anticancer potential of oxadiazole derivatives. For instance, a study highlighted that several 1,3,4-oxadiazole derivatives exhibited significant cytotoxic effects against various cancer cell lines. In particular, compounds derived from the oxadiazole scaffold demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (μM)
5aMCF-70.65
5bMEL-82.41
10cHCT-1161.82

These findings indicate that modifications in the oxadiazole structure can significantly enhance its cytotoxic effects.

Antiviral Activity

In addition to anticancer properties, this compound has been studied for its antiviral activity. Research suggests that compounds with similar structures can inhibit viral replication by targeting viral enzymes or host cell receptors . The specific mechanisms remain under investigation but may involve disruption of viral entry or replication processes.

Other Biological Activities

Beyond anticancer and antiviral properties, oxadiazole derivatives have also shown promise in other areas:

  • Anti-inflammatory : Some derivatives exhibit anti-inflammatory effects by modulating inflammatory pathways.
  • Antifungal : Certain compounds have demonstrated antifungal activities against various pathogens .

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step reactions starting from accessible precursors such as thiosemicarbazide and chlorobenzoic acid. The cyclization process yields the oxadiazole ring structure crucial for its biological activity.

Table 2: Synthetic Routes for Oxadiazole Derivatives

StepReagents/ConditionsProduct
1Thiosemicarbazide + Chlorobenzoic AcidThiosemicarbazone
2CyclizationOxadiazole derivative

Case Studies

Recent studies have focused on the biological evaluation of synthesized oxadiazole derivatives. One notable study demonstrated that a series of new oxadiazole compounds exhibited strong cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells . These findings underscore the potential for developing selective anticancer agents based on the oxadiazole framework.

Q & A

Q. Key Reagents/Conditions :

StepReagents/ConditionsPurpose
1H₂SO₄ or KOH, refluxCyclization
24-Chlorobenzyl thiol, DMF, 80°CSulfanyl substitution
3Ethanol/water recrystallizationPurification

Reference : Steps adapted from analogous oxadiazole syntheses .

Which spectroscopic techniques are most effective for characterizing this compound?

Basic
A combination of methods ensures structural validation and purity:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions .
  • IR Spectroscopy : Identifies functional groups (e.g., C-S, C=N stretches) .
  • High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula and isotopic patterns .
  • X-ray Crystallography (if crystalline): Resolves 3D structure and bond geometries .

Q. Example Data :

  • ¹H NMR (DMSO-d₆): δ 8.69 (s, 1H, oxadiazole), 7.50–7.92 (m, aromatic protons) .
  • HRMS : Calculated for C₂₁H₁₄ClN₂OS₂: [M+H]⁺ = 409.0321; Observed: 409.0325 .

How does the 4-chlorobenzyl sulfanyl substituent influence biological activity compared to other substituents?

Advanced
The 4-chlorobenzyl group enhances lipophilicity (logP ~4.0) and target binding via halogen interactions. Comparative studies show:

  • Bioactivity : Substitution with 4-chlorobenzyl improves enzyme inhibition (e.g., COX-2) vs. non-halogenated analogs .
  • Electron-Withdrawing Effects : The Cl atom polarizes the sulfanyl group, enhancing electrophilic reactivity in enzyme active sites .

Table : Comparative IC₅₀ Values (μM)

SubstituentCOX-2 InhibitionReference
4-Cl-Benzyl0.45 ± 0.02
4-F-Benzyl1.20 ± 0.10
Methyl>10.0

How can researchers resolve contradictions in reported biological activities of this compound?

Advanced
Discrepancies often arise from purity variations or assay conditions . Mitigation strategies include:

  • Purity Validation : Use reverse-phase HPLC (e.g., Newcrom R1 column, acetonitrile/water gradient) to confirm ≥98% purity .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) .
  • Metabolite Screening : Check for degradation products (e.g., sulfoxide derivatives) via LC-MS .

What analytical methods are recommended for purity assessment?

Q. Basic

  • Reverse-Phase HPLC : Newcrom R1 column, 70:30 acetonitrile/water, UV detection at 254 nm .
  • ¹H NMR : Integration of impurity peaks (<2% threshold) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S content (±0.4%) .

What strategies enhance pharmacological properties of the oxadiazole core?

Q. Advanced

  • Electron-Withdrawing Substituents : Introduce nitro (-NO₂) or trifluoromethyl (-CF₃) groups to improve metabolic stability .
  • Hybrid Molecules : Conjugate with azulene or thiadiazole moieties for dual-target activity .
  • Prodrug Design : Mask the sulfanyl group as a disulfide for targeted release .

Example : 2-((3-Nitrobenzyl)sulfanyl)-5-phenyl-1,3,4-oxadiazole shows 90% yield and enhanced antitubercular activity .

How can computational modeling aid in understanding the compound's mechanism?

Q. Advanced

  • Molecular Docking : Predict binding modes with targets (e.g., COX-2, PDB: 5KIR) using AutoDock Vina .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

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